molecular formula C9H9N3O2 B1500374 Methyl 1H-benzimidazol-5-ylcarbamate

Methyl 1H-benzimidazol-5-ylcarbamate

Cat. No.: B1500374
M. Wt: 191.19 g/mol
InChI Key: ZWMMZWJKCRCKPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1H-benzimidazol-5-ylcarbamate is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiparasitic Activity

Methyl 1H-benzimidazol-5-ylcarbamate has shown promise as an anthelmintic agent , particularly against helminth infections. Research indicates that compounds derived from this structure are effective in treating various parasitic infections, including filariasis and intestinal helminths. The pharmacological properties of these compounds allow for effective oral and parenteral formulations due to their enhanced solubility compared to previous benzimidazole derivatives .

Key Findings:

  • Efficacy Against Filarial Infections: Studies demonstrate that MBC derivatives can significantly reduce adult worm burdens and microfilariae in animal models, such as jirds, when administered at various dosages .
  • Combination Therapies: MBC can be combined with other anthelmintic agents like ivermectin to enhance treatment efficacy against resistant strains of parasites .

Anticancer Properties

Recent research has identified MBC derivatives as potential anticancer agents. Specifically, compounds like methyl N-[5-(3'-iodobenzoyl)-1H-benzimidazol-2-yl]carbamate exhibit potent cytotoxic effects across various cancer cell lines, including neuroblastoma and glioblastoma . This highlights the compound's potential in developing novel cancer therapies that can overcome resistance to traditional treatments.

Case Study:

  • A study evaluated the cytotoxicity of MBC derivatives in the NCI 60-cell line assay, revealing that certain derivatives possess lethal concentrations significantly lower than existing cancer treatments .

Fungicidal Activity

This compound is recognized for its use as a fungicide . It is effective against a range of fungal pathogens in agricultural settings, contributing to crop protection strategies globally . The compound acts by inhibiting fungal growth and reproduction, making it a valuable tool in integrated pest management systems.

Key Insights:

  • MBC has been extensively studied for its mode of action against various fungi, leading to its incorporation into formulations aimed at protecting crops from fungal diseases .

Summary of Key Applications

ApplicationDescriptionKey Benefits
AntiparasiticEffective against helminths and filarial infectionsReduces worm burden; enhances treatment efficacy when combined with other drugs
AnticancerPotent cytotoxicity against various cancer cell linesPotential to overcome resistance in cancer therapies
FungicideUsed to control fungal pathogens in agricultureProtects crops; integrated pest management

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl N-(3H-benzimidazol-5-yl)carbamate

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)12-6-2-3-7-8(4-6)11-5-10-7/h2-5H,1H3,(H,10,11)(H,12,13)

InChI Key

ZWMMZWJKCRCKPF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC2=C(C=C1)N=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.